ALUMINUM DICHLOROHYDREX PG
Description
Aluminum Dichlorohydrex PG (CAS: 180324-83-8) is a coordination complex formed by reacting aluminum dichlorohydrate (Al(OH)₂Cl) with 1,2-propanediol (propylene glycol, PG). Its chemical formula is Al₂(OH)₅Cl·C₃H₈O₂, reflecting the incorporation of PG into the aluminum chloride hydroxide matrix . Primarily used in cosmetics, it functions as an antiperspirant by forming temporary plugs in sweat ducts, reducing perspiration. Regulatory guidelines permit its use in deodorants and antiperspirants at concentrations up to 25% (anhydrous basis) . Safety warnings include discontinuing use if skin irritation occurs and avoiding application on broken skin .
Properties
CAS No. |
180324-83-8 |
|---|---|
Molecular Formula |
C8H13N3O4 |
Synonyms |
ALUMINUM DICHLOROHYDREX PG |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis and Gelation Mechanism
In sweat (pH ~4–6), Aluminum Dichlorohydrex PG undergoes hydrolysis, forming polynuclear hydroxyaluminum species that block sweat ducts:
-
Primary Hydrolysis Reaction :
Polynuclear species (e.g., Al₁₃ or Al₃₀ clusters) aggregate into viscous gels, physically obstructing eccrine glands .
-
Key Influencing Factors :
Table 2 : Hydrolysis Outcomes Under Varying pH
| pH | Hydrolysis Product | Viscosity (Pa·s) | Efficacy |
|---|---|---|---|
| <4.5 | Monomeric Al³⁺ | <10² | Low |
| 4.5–6 | Oligomeric Al Species | 10³–10⁴ | Moderate |
| >6.5 | Polynuclear Hydroxyaluminum | >10⁵ | High |
| Data sourced from |
(a) Skin Surface Reactions
-
Protein Binding : Aluminum species bind to keratin in sweat ducts, enhancing occlusion .
-
Glycine Complexation : In formulations with zirconium, glycine stabilizes Al/Zr clusters, prolonging antiperspirant action .
(b) Long-Term Stability
-
Hydration Effects : Propylene glycol retains water, preventing crystallization and maintaining gel structure .
-
Thermal Degradation : Decomposes above 100°C, releasing HCl and reforming AlCl₃.
Comparative Reactivity with Other Aluminum Salts
Table 3 : Reactivity and Efficacy of Common Antiperspirant Actives
Comparison with Similar Compounds
Comparison with Similar Compounds
Aluminum Dichlorohydrex PG belongs to a family of aluminum-based antiperspirant salts. Below is a detailed comparison with structurally and functionally analogous compounds:
Table 1: Comparative Analysis of this compound and Related Compounds
Key Findings:
Structural Differences :
- Propylene Glycol (PG) vs. PEG : this compound and PEG variants differ in their glycol modifiers. PG enhances solubility in alcohol-based formulations, while PEG improves water compatibility .
- Chloride Content : Dichlorohydrex PG has a higher Cl/Al ratio (1:2) compared to Chlorohydrex PG (lower Cl), affecting astringency and sweat-blocking efficiency .
Regulatory and Safety Profiles :
- All aluminum antiperspirants are capped at 25% concentration in the EU and Canada, but combinations with aluminum zirconium complexes or other chlorohydrates are prohibited to avoid synergistic toxicity .
- Propylene glycol complexes (e.g., Dichlorohydrex PG) are preferred in roll-ons, whereas PEG-based variants (e.g., Dichlorohydrex PEG) are common in aerosols despite inhalation risks .
Efficacy and Application: Dichlorohydrex PG demonstrates superior adhesion to skin compared to non-glycolated analogs like Aluminum Dichlorohydrate, reducing white residue . Aluminum Citrate is less effective as an antiperspirant but is used in deodorants for its mild pH and antimicrobial properties .
Emerging Alternatives :
- Aluminum-free alternatives (e.g., boron compounds) are being explored due to concerns about aluminum’s neurotoxicity, though current data remains inconclusive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
